molecular formula C9H8ClNO2 B15059166 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one

5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B15059166
M. Wt: 197.62 g/mol
InChI Key: GOISKBXUDAXRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one (CAS 1267215-54-2) is a benzoxazolone derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H8ClNO2 and a molecular weight of 197.62 g/mol, this compound serves as a versatile chemical building block . The benzoxazolone scaffold is recognized for its diverse biological activities. Research indicates that structurally related benzo[d]oxazol-2(3H)-one derivatives demonstrate promising in vitro cytotoxicity against human cancer cell lines , including pancreatic adenocarcinoma and non-small cell lung carcinoma, highlighting their potential in anticancer drug discovery . Furthermore, specific substituted benzoxazolone compounds exhibit high binding affinity for sigma-1 (σ1) receptors in the central nervous system, suggesting applications in neuropharmacology for targeting conditions such as schizophrenia, neuropathic pain, and neurodegenerative diseases . This core structure is also being explored in the development of ferroptosis inhibitors , a class of therapeutics with potential for treating neurodegenerative conditions, by functioning as lipophilic radical-trapping antioxidants that mitigate lipid peroxidation . Additionally, various benzoxazolinone derivatives have been synthesized and screened for antibacterial and antifungal activities , establishing the pharmacophore's relevance in infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-3,7-dimethyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8ClNO2/c1-5-3-6(10)4-7-8(5)13-9(12)11(7)2/h3-4H,1-2H3

InChI Key

GOISKBXUDAXRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dimethyl-2-aminophenol with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5th position. The resulting intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or Grignard reagents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Bulky substituents (e.g., benzhydryl in 6-Benzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one) result in higher melting points (160–162°C) compared to simpler analogs, suggesting stronger intermolecular interactions .
  • Spectroscopic Properties : Nitro and hydroxy substitutions (e.g., 6-hydroxy-5-nitro derivative) induce bathochromic shifts in UV spectra due to resonance stabilization in ionic forms .

Stability and Reactivity

  • Halogen Effects : The chloro substituent at position 5 enhances electrophilic aromatic substitution resistance compared to bromo or fluoro analogs (e.g., 6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one) .
  • Nitro Derivatives : 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one exhibits pH-dependent tautomerism, existing in neutral (yellow) and anionic (orange) forms, which may influence its bioavailability .

Biological Activity

5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one is a member of the benzoxazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a fused benzene and oxazole ring system with chlorine and methyl substituents at specific positions. The presence of these functional groups significantly influences its biological activity.

PropertyValue
Molecular FormulaC10H8ClN2O
Molecular Weight216.63 g/mol
Melting Point85-86 °C
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that derivatives of benzoxazoles exhibit antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzoxazole derivatives can inhibit the growth of Gram-positive bacteria, suggesting potential for developing new antibiotics .

Anti-inflammatory Effects

Benzoxazole compounds are also being investigated for their anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that related compounds can reduce inflammation markers in cell cultures .

Neuroprotective Activity

The potential neuroprotective effects of benzoxazole derivatives have been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, possibly through the activation of neuroprotective signaling pathways .

Case Study: TRP Channel Modulation

A significant area of study involves the interaction of benzoxazole derivatives with transient receptor potential (TRP) channels, particularly TRPM5. In vivo studies have shown that certain analogs can enhance gastrointestinal motility by acting as agonists for TRPM5 channels. This suggests a therapeutic avenue for gastrointestinal disorders .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways or inflammatory responses.
  • Receptor Modulation : Interaction with GPCRs (G-protein coupled receptors) has been noted, influencing cellular signaling pathways.
  • Ion Channel Interaction : The modulation of ion channels such as TRPM5 provides insights into its potential effects on cellular excitability and neurotransmission .

Table 2: Summary of Biological Activities

Biological ActivityEvidence Level
AntimicrobialModerate
Anti-inflammatoryHigh
NeuroprotectiveEmerging
TRP Channel ModulationStrong

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one and its derivatives?

The synthesis typically involves multi-step routes, including coupling-isomerization-elimination (CIE) reactions, radical bromination, and nucleophilic substitutions. For example:

  • Coupling-Isomerization-Elimination (CIE): Optimized conditions (e.g., solvent, catalyst, temperature) are critical for high yields. Scheme 3 in demonstrates the CIE synthesis of 2-oxoethyl oxazol-2(3H)-one derivatives.
  • Radical Bromination: N-Bromosuccinimide (NBS) is used to introduce bromine at specific positions, followed by functionalization (e.g., nitration, reduction) to achieve target substituents .
  • Substitution Reactions: AlCl3-catalyzed Friedel-Crafts acylation and subsequent reductions (e.g., NaBH4) are employed for regioselective modifications .

Q. How are the antibacterial and antifungal activities of 5-chloro-benzoxazolone derivatives evaluated experimentally?

Standard protocols include:

  • Agar Diffusion Assays: To assess inhibition zones against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Minimum Inhibitory Concentration (MIC): Serial dilutions of compounds are tested to determine the lowest concentration inhibiting microbial growth .
  • Structure-Activity Relationship (SAR): Modifications at the 5-chloro, 3-methyl, and 7-methyl positions are systematically studied to correlate substituents with potency .

Q. What analytical techniques are used to characterize this compound derivatives?

Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify structural features and confirm regiochemistry (e.g., distinguishing between isomers) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity .
  • UV-Vis Spectroscopy: Detects pH-dependent conformational changes (e.g., bathochromic shifts in ionic vs. neutral forms) .

Advanced Research Questions

Q. How do substituents on the benzoxazolone core influence binding affinity to sigma receptors?

  • Hydrophobic Aromatic Features: Substituents like 3-methyl and 7-methyl enhance hydrophobic interactions with sigma-1 receptor pockets .
  • Electron-Withdrawing Groups: The 5-chloro group stabilizes binding via halogen bonding, as shown in 3D-QSAR models .
  • Pharmacophore Modeling: Catalyst software generates hypotheses combining positive ionizable, hydrogen bond acceptor, and hydrophobic features to guide ligand design .

Q. What computational strategies are effective for developing sigma-1 receptor pharmacophore models using benzoxazolone derivatives?

  • 3D-QSAR with Catalyst: A validated model (correlation coefficient: 0.89) integrates:
  • One positive ionizable feature (protonated amine).
  • Two hydrophobic aromatic regions (benzoxazolone core and aryl substituents).
  • Hydrogen bond acceptors (oxazolone oxygen) .
    • Validation Methods: Fisher randomization, leave-one-out tests, and external test sets ensure model robustness .

Q. How can metabolic stability challenges in benzoxazolone derivatives be addressed during drug development?

  • In Vitro Microsomal Assays: Liver microsomes (human/rat) assess oxidative metabolism rates.
  • Deuterium Labeling: Introducing stable isotopes (e.g., 2^2H) at metabolically vulnerable positions prolongs half-life, as demonstrated in deuterated isothiazolone analogs .

Q. How to resolve contradictions in reported biological activities of benzoxazolone derivatives across studies?

  • Systematic SAR Replication: Control variables such as substituent position (e.g., 5-chloro vs. 5-nitro) and stereochemistry .
  • Standardized Assay Conditions: Normalize microbial strains, growth media, and incubation times to minimize variability .

Q. What experimental precautions are necessary when handling pH-sensitive benzoxazolone derivatives?

  • Buffered Solutions: Maintain pH stability during synthesis and bioassays to prevent structural interconversion (e.g., neutral ↔ ionic forms) .
  • Low-Temperature Storage: Store derivatives at -80°C in anhydrous DMSO to avoid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.